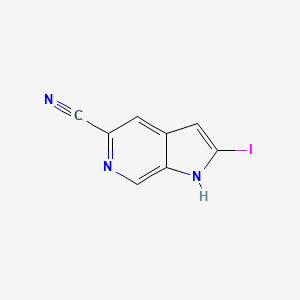

5-Cyano-2-iodo-6-azaindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-8-2-5-1-6(3-10)11-4-7(5)12-8/h1-2,4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCCDBXQIBDNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CN=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 5 Cyano 2 Iodo 6 Azaindole

Reactivity at the 2-Iodo Position

The primary site of reactivity on the 5-Cyano-2-iodo-6-azaindole molecule is the carbon-iodine bond at the 2-position of the azaindole ring. The iodine atom is an excellent leaving group in metal-catalyzed reactions, facilitating a wide range of synthetic transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, C-O, and C-S bonds. For this compound, these reactions provide a direct route to introduce diverse functional groups at the 2-position, which is crucial for building molecular complexity and exploring structure-activity relationships in drug discovery programs. Palladium-based catalysts are most commonly employed for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used to form carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position.

Detailed experimental data for the Suzuki-Miyaura coupling of this specific compound is not widely available in public literature. However, based on analogous reactions with similar 2-iodo-azaindole scaffolds, typical conditions would involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos). The reaction requires a base, commonly an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄, and is typically carried out in a solvent system like dioxane/water or DME/water at elevated temperatures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Note: Data is generalized due to the absence of specific literature examples for this compound.)

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) |

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Heteroarylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90-110 |

| Vinylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water | 60-80 |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. For this compound, this transformation is a key method for synthesizing 2-alkynyl-6-azaindole derivatives, which are valuable precursors for further synthetic manipulations or as final target molecules.

While specific examples for this compound are not readily found, the general protocol for similar substrates involves catalysts like PdCl₂(PPh₃)₂ and a co-catalyst such as CuI. The base, usually an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), also serves as the solvent in some cases, often in conjunction with another solvent like THF or DMF.

Table 2: Representative Conditions for Sonogashira Coupling (Note: Data is generalized due to the absence of specific literature examples for this compound.)

| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25-60 |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | DIPEA | THF | 25-50 |

| Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile (B52724) | 60-80 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction provides a means to introduce vinyl groups at the 2-position of the this compound core. The reaction typically employs a palladium(0) catalyst, a base (often a hindered amine or an inorganic base like potassium carbonate), and is performed at high temperatures in a polar aprotic solvent.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. Applying this methodology to this compound would enable the synthesis of 2-amino-5-cyano-6-azaindole derivatives, which are important pharmacophores. The reaction requires a palladium source, a suitable phosphine ligand (such as BINAP or Xantphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Beyond the major named reactions, the 2-iodo position of this compound is amenable to other important transformations.

C-O Bond Formation: Palladium or copper-catalyzed methods can be used to form C-O bonds, reacting the iodo-azaindole with alcohols or phenols to yield 2-alkoxy or 2-aryloxy derivatives. These reactions, often referred to as Buchwald-Hartwig C-O coupling or Ullmann condensation, typically require specific ligands and bases.

C-S Bond Formation: Similarly, C-S bonds can be formed through palladium or copper catalysis by coupling with thiols. This provides access to 2-(arylthio) or 2-(alkylthio) derivatives.

Cyanation: The iodo group can be displaced by a cyanide group (e.g., using Zn(CN)₂ or CuCN) under palladium catalysis to introduce an additional nitrile function, although this would be a less common transformation given the existing cyano group at the 5-position.

These diverse reactivity patterns underscore the utility of this compound as a versatile building block in the synthesis of functionalized heterocyclic compounds.

Nucleophilic Substitution Reactions at C-2

The carbon-iodine bond at the C-2 position of the this compound is a prime site for nucleophilic substitution and cross-coupling reactions. The iodine atom serves as an excellent leaving group, a reactivity pattern that is further enhanced by the electron-withdrawing nature of the adjacent pyridine (B92270) nitrogen and the cyano group on the fused ring system. This electronic arrangement makes the C-2 position highly susceptible to attack by various nucleophiles.

While direct nucleophilic aromatic substitution can occur, palladium-catalyzed cross-coupling reactions are more commonly employed to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These transformations are fundamental in medicinal chemistry for the synthesis of complex derivatives. Analogous systems, such as 2-aryl-5-chloro-6-cyano-7-methylindolizines, have demonstrated ready substitution of the halogen with oxygen, nitrogen, and sulfur nucleophiles. nih.govresearchgate.net This reactivity is attributed to the activation provided by the ortho-arrangement of the ring nitrogen and the electron-withdrawing cyano group, a pattern that is mirrored in this compound. nih.gov

Common cross-coupling reactions successfully applied to iodo-azaindole cores include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Coupling: Reaction with alkenes.

These reactions provide a powerful toolkit for elaborating the 2-position of the azaindole scaffold, enabling the introduction of a wide array of functional groups.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-cyano-6-azaindole |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-cyano-6-azaindole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Amino-5-cyano-6-azaindole |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Alkenyl-5-cyano-6-azaindole |

Reductive Dehalogenation

Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom and its replacement with a hydrogen atom. For this compound, this process converts the molecule into 5-Cyano-6-azaindole. This reaction is often utilized when the halogen is no longer needed after serving as a handle for other synthetic transformations or when the parent azaindole core is the desired final product.

Several methods can achieve this transformation, with catalytic hydrogenation being one of the most common. This typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the hydrogen iodide (HI) byproduct. Other reducing agents, including zinc dust in acetic acid or tri-n-butyltin hydride, can also be effective. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Reactivity of the 5-Cyano Group

Derivatization of the Nitrile Functionality (e.g., hydrolysis, reduction)

The nitrile (cyano) group at the C-5 position is a versatile functional handle that can be converted into several other important chemical groups. researchgate.net Its reactivity is analogous to that of a carbonyl group due to the polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic aqueous conditions. libretexts.org

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases its electrophilicity, followed by attack by water. The resulting imidic acid tautomerizes to an amide, which can then be further hydrolyzed to a carboxylic acid upon heating.

Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon, followed by protonation to yield an imidic acid, which then rearranges to the amide.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). organic-chemistry.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines. The reaction proceeds through two successive nucleophilic additions of hydride to the nitrile carbon. libretexts.orgyoutube.com

Diisobutylaluminium hydride (DIBAL-H) , a less powerful reducing agent, can be used to selectively reduce the nitrile to an aldehyde via an imine intermediate that is hydrolyzed during aqueous workup. libretexts.orgyoutube.com

Catalytic Hydrogenation using catalysts like Raney Nickel or Platinum oxide under a hydrogen atmosphere is another common method for nitrile reduction to amines.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Full Hydrolysis | H₃O⁺, heat or NaOH, H₂O, heat | Carboxylic Acid (-COOH) |

| Partial Hydrolysis | H₂SO₄ (conc.), mild heat | Amide (-CONH₂) |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O | Aminomethyl (-CH₂NH₂) |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₃O⁺ | Aldehyde (-CHO) |

Influence of the Cyano Group on Ring Electron Density and Regioselectivity

The 6-azaindole (B1212597) core is inherently electron-deficient due to the pyridine nitrogen. nih.gov The addition of the 5-cyano group further depletes the electron density of the entire bicyclic system, particularly the pyridine ring. This has several important consequences:

Increased Susceptibility to Nucleophilic Attack: The electron-poor character of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, although such reactions are generally less common than substitutions on the C-2 iodo position.

Acidity of N-H: The electron-withdrawing effect of the cyano group increases the acidity of the pyrrole (B145914) N-H proton, making it easier to deprotonate with a base.

Reactivity of the 6-Azaindole Nitrogen Atoms

N-Alkylation and N-Arylation Strategies

The 6-azaindole scaffold possesses two nitrogen atoms that can potentially undergo alkylation or arylation: the N-1 nitrogen of the pyrrole ring and the N-6 nitrogen of the pyridine ring. The regioselectivity of these reactions is a key consideration.

N-1 (Pyrrole) Alkylation/Arylation: The N-1 nitrogen is generally more nucleophilic than the pyridine N-6 nitrogen and is the more common site for functionalization. The reaction typically proceeds by first deprotonating the N-H proton with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. Common strategies include:

Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base.

Mitsunobu reaction with an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

N-6 (Pyridine) Alkylation/Arylation: Direct alkylation or arylation of the pyridine nitrogen is less common as it leads to the formation of a charged pyridinium (B92312) salt. However, N-oxide formation at the N-6 position can be used as a strategy to modify the ring's reactivity, enabling regioselective direct arylation at other positions on the pyridine ring. acs.orgnih.gov Subsequent deoxygenation can then restore the pyridine nitrogen.

The choice of reaction conditions, including the base, solvent, and electrophile, can influence the regioselectivity between N-1 and N-6 functionalization. Generally, reactions that favor the formation of the more stable, neutral N-1 substituted product are preferred.

N-Oxidation and Subsequent Transformations

The presence of a pyridine ring within the 6-azaindole structure allows for selective oxidation at the nitrogen atom, forming an N-oxide. This transformation is a key step in modifying the electronic properties of the ring system, which can facilitate subsequent functionalization reactions. For instance, oxidation of the azaindole pyridine ring can be a precursor step to introduce other functional groups. nih.gov A common strategy involves treating the azaindole with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

The resulting N-oxide significantly activates the pyridine ring for further reactions. One notable application is in regioselective direct arylation. acs.org The N-oxide functional group can direct palladium-catalyzed C-H activation, enabling the introduction of aryl groups at specific positions on the azine ring that are otherwise difficult to functionalize. mdpi.com For a 6-azaindole N-oxide, this activation typically facilitates functionalization at the C7 position. acs.org Following the desired transformation, the N-oxide can be removed through deoxygenation, restoring the pyridine ring.

Table 1: Representative N-Oxide Mediated Arylation

| Starting Material | Reagents | Product | Yield | Ref |

|---|---|---|---|---|

| N-methyl-6-azaindole N-oxide | p-tolyl bromide, Pd(OAc)₂, DavePhos, Cs₂CO₃ | C7-arylated N-methyl-6-azaindole | 62% | acs.org |

Other Ring Transformations and Functionalizations

Directed Ortho-Metalation and Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.eduresearchgate.net The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. While specific DoM studies on this compound are not widely documented, the principles can be applied. In the azaindole system, the N-H proton of the pyrrole ring is the most acidic and would be removed first by a strong base. Therefore, protection of the N1-position is typically required, often with groups like triisopropylsilyl (TIPS).

With the N1-position protected, other groups on the ring can direct metalation. The cyano group at C5 is not a strong DMG. However, if a potent DMG, such as an O-carbamate, were present on the ring, it could facilitate lithiation at an adjacent carbon. nih.gov For the this compound scaffold, an alternative strategy could involve halogen-metal exchange at the C2-iodo position using reagents like n-butyllithium. The resulting C2-lithiated species can then react with various electrophiles to introduce new substituents at this position.

Oxidative Transformations of the Azaindole Core

The azaindole core is susceptible to oxidative transformations that can lead to significant structural changes. The outcome of such reactions can be highly dependent on the oxidant and the solvent system used. rsc.org For example, oxidation of substituted 5- and 6-azaindoles with hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) has been shown to yield different products based on the solvent. In a mixed acetonitrile-water solvent system, oxidation can lead to the formation of trioxopyrrolopyridines. rsc.org Conversely, conducting the reaction in an acetonitrile-methanol mixture can result in the formation of other functionalized azaindoles. rsc.org These transformations highlight the ability to extensively modify the core structure of this compound through controlled oxidation.

Table 2: Solvent-Dependent Oxidation of Azaindoles

| Azaindole Substrate | Oxidant | Solvent | Major Product Type | Ref |

|---|---|---|---|---|

| Dimethoxy-azaindoles | [bis(trifluoroacetoxy)iodo]benzene | Acetonitrile-Water | Trioxopyrrolopyridines | rsc.org |

| Dimethoxy-azaindoles | [bis(trifluoroacetoxy)iodo]benzene | Acetonitrile-Methanol | Functionalized Azaindoles | rsc.org |

Regioselective Functionalization of C-H Bonds

Direct C-H functionalization is an atom-economical method for modifying heterocyclic cores. mdpi.com For azaindoles, the inherent reactivity differences between the C-H bonds on the pyridine and pyrrole rings allow for regioselective transformations. The five-membered pyrrole ring is generally more electron-rich and thus more reactive towards electrophilic substitution and certain metal-catalyzed C-H activations than the six-membered pyridine ring. mdpi.com

Specifically for the 6-azaindole scaffold, C-H functionalization can be directed to various positions. While the C3 position of the pyrrole ring is often the most nucleophilic, functionalization of the pyridine ring typically requires specific strategies, such as the N-oxidation method described previously (Section 3.3.2), which activates the C7 position. acs.org Other transition-metal-catalyzed reactions can be employed to target different positions, depending on the catalyst, ligands, and directing groups involved. nih.gov The existing iodo- and cyano-substituents on this compound would also electronically influence the regioselectivity of further C-H functionalization reactions.

Cycloaddition Reactions Involving the Azaindole System

The indole (B1671886) nucleus is known to participate in cycloaddition reactions, acting as a diene or dienophile, often leading to a dearomatization of the pyrrole ring. nih.gov This reactivity can be extended to the azaindole system, although the presence of the pyridine nitrogen alters the electronic landscape of the molecule. For this compound, the pyrrole moiety could potentially undergo cycloaddition reactions.

One example of such a transformation involving the indole core is the [5+2] cycloaddition with oxidopyrylium ylides, which constructs seven-membered rings fused to the indole. nih.gov Applying this to the 6-azaindole system could provide access to complex, polycyclic heterocyclic structures. The feasibility and regioselectivity of such cycloadditions would be influenced by the electron-withdrawing cyano group at C5 and the bulky iodo group at C2, as well as the electronic effects of the pyridine nitrogen.

Mechanistic Investigations of 5 Cyano 2 Iodo 6 Azaindole Reactions

Elucidation of Reaction Pathways for Key Transformations

The primary reaction pathways for 5-cyano-2-iodo-6-azaindole involve metal-catalyzed cross-coupling reactions, which leverage the carbon-iodine bond for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Key transformations include the Sonogashira, Suzuki, and Heck couplings.

Sonogashira Coupling: This reaction is a fundamental method for forming a C-C bond between the C2 position of the azaindole and a terminal alkyne. The generally accepted pathway, catalyzed by palladium and copper(I), involves two interconnected catalytic cycles. nih.gov

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst oxidative adds to the C-I bond of this compound to form a Pd(II)-azaindole complex.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-5-cyano-6-azaindole product and regenerate the Pd(0) catalyst.

Copper Cycle:

Coordination: The Cu(I) catalyst coordinates with the terminal alkyne.

Deprotonation: A base, typically an amine like triethylamine (B128534), deprotonates the alkyne to form the reactive copper(I) acetylide intermediate, which then participates in the transmetalation step. nih.gov

Suzuki Coupling: The Suzuki coupling enables the formation of a C-C bond between the azaindole core and an aryl or vinyl boronic acid or ester. The reaction pathway is centered around a palladium catalyst.

Oxidative Addition: Similar to the Sonogashira reaction, a Pd(0) species initiates the cycle by inserting into the C-I bond of this compound, forming a Pd(II) intermediate.

Transmetalation: A base activates the boronic acid, forming a borate (B1201080) complex. This complex then transfers the organic group to the Pd(II) center, displacing the iodide.

Reductive Elimination: The resulting di-organopalladium(II) species eliminates the final product, a 2-aryl-5-cyano-6-azaindole, and regenerates the catalytically active Pd(0).

Heck Coupling: This transformation couples the 2-iodo-azaindole with an alkene. The mechanism can vary, but a common pathway involves:

Oxidative Addition: A Pd(0) catalyst adds to the C-I bond.

Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-azaindole bond. This step typically proceeds with syn-stereochemistry.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond in the product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The palladium-hydride complex reductively eliminates HX, which is neutralized by a base, regenerating the Pd(0) catalyst.

Role of Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity

The success of the transformations involving this compound is highly dependent on the careful selection of catalysts, ligands, and additives. These components work in concert to ensure high yield, selectivity, and reaction rates.

Catalysts: Palladium complexes are the most common catalysts for these cross-coupling reactions. mdpi.com The choice of the palladium source, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd(PPh₃)₄, can significantly impact the reaction's efficiency. nih.gov For Sonogashira couplings, a co-catalyst, typically a copper(I) salt like CuI, is essential for the activation of the alkyne. nih.gov

Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating key steps like oxidative addition and reductive elimination. Phosphine-based ligands are widely used.

Triphenylphosphine (PPh₃): A common, versatile ligand used in many coupling reactions. nih.gov

Buchwald and Hartwig Ligands (e.g., XPhos, SPhos): These bulky, electron-rich phosphine (B1218219) ligands are highly effective in promoting challenging couplings by accelerating both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency.

Additives: Various additives, primarily bases, are required to facilitate the catalytic cycle.

Bases: In Suzuki couplings, bases like Cs₂CO₃, K₂CO₃, or KOAc are necessary to activate the boronic acid for transmetalation. mdpi.com In Sonogashira reactions, amine bases such as Et₃N or DIPEA not only neutralize the HI produced but also facilitate the formation of the copper acetylide. nih.gov

Phase-Transfer Agents: In some cases, additives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are used, for instance, to remove silyl (B83357) protecting groups from alkynes in situ. nih.gov

The following table summarizes typical catalytic systems used in key transformations analogous to those for this compound.

Identification and Characterization of Reaction Intermediates

Direct identification and characterization of reaction intermediates in metal-catalyzed reactions of this compound are challenging due to their transient nature. However, mechanistic studies on analogous systems provide strong evidence for the key intermediates involved.

Pd(II)-Aryl Complexes: The initial product of oxidative addition, the L₂Pd(Aryl)(I) complex (where Aryl is the 5-cyano-6-azaindolyl group and L is a ligand), is a cornerstone intermediate in all major cross-coupling pathways. Its formation is often the rate-determining step.

π-Allyl Palladium Complexes: In certain annulation reactions, such as those involving coupling with allyl acetate (B1210297) to form the pyrrole (B145914) ring of the azaindole core, the mechanism is proposed to proceed through the formation of a π-allyl palladium complex. nih.gov This intermediate arises from the interaction of the palladium catalyst with the allyl group, which is then attacked by a nucleophile (in this case, the nitrogen of the aminopyridine precursor) to generate the ring. nih.gov

Copper(I) Acetylides: In the Sonogashira reaction, the formation of a copper(I) acetylide (Cu-C≡C-R) is a critical intermediate. nih.gov Its presence is inferred from the absolute requirement of a copper co-catalyst for the reaction to proceed efficiently at lower temperatures. This species acts as the source of the alkyne group during the transmetalation step to the palladium center.

While these intermediates are rarely isolated, their existence is supported by extensive mechanistic work on related substrates, including kinetic studies, computational modeling, and in some cases, spectroscopic observation under specialized conditions.

Kinetic and Thermodynamic Considerations in Reaction Control

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic properties of the substrate and the reaction conditions.

Kinetic Factors:

Oxidative Addition Rate: The C-I bond is relatively weak, making the oxidative addition of Pd(0) kinetically accessible. The presence of the electron-withdrawing cyano group and the nitrogen atom in the pyridine (B92270) ring can further accelerate this step by lowering the electron density at the C2 carbon, making it more susceptible to attack by the electron-rich Pd(0) catalyst.

Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally increase reaction rates. However, they can also lead to catalyst decomposition or side reactions. Microwave irradiation has been employed in some azaindole syntheses to dramatically shorten reaction times by efficiently reaching and maintaining the required temperature. nih.gov

Thermodynamic Factors:

Selectivity: In molecules with multiple halides, selectivity can be a challenge. However, the C-I bond is significantly more reactive than C-Br or C-Cl bonds towards oxidative addition, allowing for high chemoselectivity when this compound is reacted under appropriate conditions. This difference in bond strength allows for sequential, site-selective functionalization if other, less reactive halides are present elsewhere on a molecule.

Advanced Synthetic Applications of 5 Cyano 2 Iodo 6 Azaindole

Utilization as a Versatile Synthetic Building Block

The utility of 5-Cyano-2-iodo-6-azaindole as a synthetic building block stems from the orthogonal reactivity of its iodo and cyano functional groups. The electron-deficient nature of the pyridine (B92270) ring in the azaindole system influences the reactivity of these substituents, making them key handles for molecular elaboration. researchgate.net

The C2-iodo group is particularly susceptible to a wide array of palladium-catalyzed cross-coupling reactions. nih.govmdpi.com This position on the azaindole ring allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents. Key transformations include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling the 2-iodo-6-azaindole core with boronic acids or their esters. This method is widely used for creating biaryl structures, which are common motifs in pharmacologically active compounds. researchgate.netacs.orgnih.gov

Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to 2-alkynyl-6-azaindole derivatives. nih.govorganic-chemistry.orgwikipedia.org These products are not only valuable targets themselves but also serve as precursors for further transformations, such as cyclization reactions. nih.govorganic-chemistry.org

Heck Coupling: The introduction of alkenyl substituents can be achieved via Heck coupling with various olefins.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the synthesis of 2-amino-6-azaindole derivatives.

The 5-cyano group, an electron-withdrawing moiety, can be transformed into several other important functional groups. It can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted to a tetrazole ring. This versatility allows for a second stage of diversification after the initial functionalization at the C2 position.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl-6-azaindole | mdpi.comnih.gov |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-azaindole | nih.govwikipedia.org |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | 2-Alkenyl-6-azaindole | nih.gov |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-6-azaindole | nih.gov |

Precursor for the Synthesis of Diverse 6-Azaindole (B1212597) Derivatives with Complex Architectures

The orthogonal reactivity of the iodo and cyano groups makes this compound an ideal starting material for the programmed, stepwise synthesis of highly functionalized and complex 6-azaindole derivatives. By carefully selecting the sequence of reactions, chemists can build intricate molecular scaffolds with precise control over the substitution pattern.

A common strategy involves an initial palladium-catalyzed cross-coupling at the more reactive C2-iodo position, followed by chemical modification of the C5-cyano group. For instance, a Suzuki-Miyaura reaction could be used to install a specific aryl moiety at C2, after which the cyano group at C5 could be hydrolyzed to a carboxylic acid. This acid can then be engaged in amide bond formation to attach peptide fragments or other complex side chains, a common strategy in the development of kinase inhibitors. pharmablock.com

Alternatively, a Sonogashira coupling at C2 can introduce an alkyne, which can then undergo intramolecular cyclization or participate in "click" chemistry reactions. nih.govnih.gov This sequential approach allows for the construction of molecules with multiple points of diversity, which is highly valuable in the generation of compound libraries for drug discovery. The ability to perform sequential arylations on di-halogenated azaindoles has been demonstrated, underscoring the feasibility of such strategies. acs.org

Development of Novel Heterocyclic Systems via this compound as a Core

The 5-cyano group on the 6-azaindole core is not just a precursor for simple functional group interconversion; it is also a powerful tool for constructing novel, fused heterocyclic systems. Annulation reactions that incorporate the nitrile carbon and nitrogen atoms can be used to build new rings onto the 6-azaindole framework, leading to complex polycyclic aromatic systems.

One established method involves the reaction of 2-amino-3-cyanopyridines with reagents like formamide (B127407) to construct a fused pyrimidine (B1678525) ring, yielding pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com By analogy, if the 5-cyano-6-azaindole were first converted to a 4-amino-5-cyano derivative, a similar cyclization could afford a pyrrolo[2,3-c]pyrido[4,5-d]pyrimidine system.

Another innovative approach utilizes the reaction of 2-cyanopyridines with 1,2-aminothiols, such as an N-terminal cysteine residue in a peptide, to form a stable dihydrothiazole (thiazoline) ring. acs.orgnih.gov This biocompatible cyclization proceeds rapidly in aqueous solution at neutral pH. Applying this chemistry to a derivative of 5-cyano-6-azaindole could enable its conjugation to peptides or the formation of unique macrocycles where the azaindole core is fused to a thiazoline-containing ring system.

Application in Materials Science Research

The unique electronic properties of the azaindole nucleus make it an attractive component for functional organic materials. nih.govacs.org 7-Azaindole, for example, is known for its interesting photophysical properties, including a sensitivity to its solvent environment and fluorescence characteristics that differ from native tryptophan. organic-chemistry.orgacs.org The introduction of a strong electron-withdrawing cyano group onto the 6-azaindole ring system creates an intramolecular "push-pull" chromophore.

In such a system, the relatively electron-rich pyrrolopyridine core acts as the electron donor, while the cyano group serves as the electron acceptor. This electronic arrangement can lead to significant intramolecular charge-transfer (ICT) upon photoexcitation. researchgate.netmdpi.com Molecules with strong ICT character are of great interest in materials science for several applications:

Organic Light-Emitting Diodes (OLEDs): The tunable emission wavelengths and potentially high fluorescence quantum yields of push-pull systems make them candidates for use as emitters or dopants in OLED devices.

Fluorescent Probes and Sensors: The emission properties of ICT fluorophores are often highly sensitive to the polarity and proticity of their local environment (solvatochromism). researchgate.net This makes derivatives of 5-cyano-6-azaindole potential scaffolds for chemical sensors that report on their surroundings through changes in fluorescence color or intensity. Studies on analogues like 4-cyanoindole (B94445) and 4-cyano-7-azaindole (B1339843) have demonstrated that photoexcitation can significantly alter the spectroscopic properties of the cyano group, making it a useful vibrational reporter. researchgate.net

Non-Linear Optics: The significant change in dipole moment between the ground and excited states in push-pull molecules can give rise to large second-order non-linear optical (NLO) properties.

Functionalization at the C2-iodo position provides a convenient method to further tune these photophysical properties by extending the π-conjugated system or by attaching the chromophore to other molecules or polymer backbones.

Theoretical and Computational Studies of 5 Cyano 2 Iodo 6 Azaindole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of heterocyclic compounds like 5-Cyano-2-iodo-6-azaindole. While specific DFT data for this exact molecule is scarce, studies on the parent 6-azaindole (B1212597) and substituted indoles allow for extrapolation of its key electronic features.

The 6-azaindole core is an aromatic system where the nitrogen atom in the pyridine (B92270) ring acts as both a σ-acceptor and a π-acceptor, while the pyrrole (B145914) ring functions as a π-donor and a σ-acceptor. This electronic interplay governs the charge distribution across the bicyclic system. The introduction of electron-withdrawing substituents, a cyano (-CN) group at the C5 position and an iodine (-I) atom at the C2 position, is expected to significantly modulate this electronic landscape.

The cyano group is a strong π-acceptor and will withdraw electron density from the aromatic system, particularly from the pyridine ring. The iodine atom at the C2 position of the pyrrole ring will primarily exert an inductive electron-withdrawing effect, while its potential for π-donation is generally weaker. These substitutions are predicted to lower the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A lower LUMO energy suggests that this compound would be more susceptible to nucleophilic attack compared to the unsubstituted 6-azaindole. Conversely, the lowered HOMO energy implies a greater resistance to electrophilic attack. The calculated electrostatic potential (ESP) map would likely show regions of high positive potential near the hydrogen atoms and regions of negative potential localized around the nitrogen atoms and the cyano group, indicating the preferred sites for electrophilic and nucleophilic interactions, respectively.

Table 1: Predicted Effects of Substituents on the Electronic Properties of 6-Azaindole

| Substituent | Position | Predicted Effect on Electron Density | Impact on Frontier Orbitals |

| 5-Cyano (-CN) | Pyridine Ring | Strong withdrawal | Lowers HOMO and LUMO energies |

| 2-Iodo (-I) | Pyrrole Ring | Inductive withdrawal | Lowers HOMO and LUMO energies |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this approach can predict its behavior in various chemical transformations, such as palladium-catalyzed cross-coupling reactions, which are common for iodo-substituted heterocycles.

For instance, in a Suzuki or Sonogashira coupling reaction at the C2 position, DFT calculations could model the entire catalytic cycle. This would involve optimizing the geometries of the starting materials, intermediates (e.g., oxidative addition complex, transmetalation intermediate), and the final product. The transition state for each elementary step could be located, and its energy calculated to determine the rate-determining step of the reaction.

The presence of the cyano group and the pyridine nitrogen could also influence the reaction pathways by coordinating with the metal catalyst, potentially altering the regioselectivity and efficiency of the coupling reaction. Computational models can explore these competing pathways and predict the most favorable reaction conditions.

Molecular Interaction Studies Relevant to Chemical Transformations

The study of non-covalent interactions is crucial for understanding the behavior of this compound in solution and its interactions with catalysts or other reagents. The pyridine nitrogen and the cyano group are capable of forming hydrogen bonds, which can significantly affect the molecule's solubility and reactivity.

Computational methods can be used to model the interaction of this compound with solvent molecules, providing insights into its solvation shell and the energetic favorability of dissolution in different media. Furthermore, in the context of catalysis, molecular interaction studies can reveal how the substrate binds to the active site of a catalyst. For example, the interaction energy between the 6-azaindole core and a palladium catalyst can be calculated, and the nature of this interaction (e.g., orbital interactions, electrostatic forces) can be analyzed. These studies are vital for designing more efficient synthetic routes.

Spectroscopic Data Interpretation through Computational Methods

Computational chemistry provides a powerful means to predict and interpret spectroscopic data. For this compound, theoretical calculations of its spectroscopic properties can aid in its characterization.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This can be compared with experimental data to confirm the structure of the compound.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is obtained. The characteristic stretching frequency of the cyano group (typically around 2220-2260 cm⁻¹) would be a key feature in the calculated IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. mdpi.com These calculations can determine the excitation energies and oscillator strengths of the electronic transitions, providing theoretical λmax values that can be correlated with experimental UV-Vis spectra. mdpi.com For azaindoles, π-type excitations generally have low intensities. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Feature | Computational Method |

| ¹³C NMR | Downfield shift for C5 and C2 due to substituents | DFT (GIAO) |

| IR Spectroscopy | Strong C≡N stretching band | DFT |

| UV-Vis Spectroscopy | π → π* transitions in the UV region | TD-DFT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.